3-Phenyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings suggests that the molecule may be fairly rigid. The sulfonyl group could potentially participate in hydrogen bonding or other intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the sulfonyl group might be susceptible to nucleophilic attack, and the various rings could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups could influence its solubility in different solvents, and the size and shape of the molecule could affect its melting point and boiling point .Scientific Research Applications
Synthesis Applications
3-Phenyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine and its derivatives are primarily utilized in the field of synthetic chemistry for the development of new compounds. For example, a study by Abdalha et al. (2011) focused on synthesizing tetrahydrobenzo[b]thiophene derivatives under microwave irradiation, indicating the compound's role in developing new chemical entities.
Central Nervous System (CNS) and Antioxidant Properties
Some derivatives of the compound have been found to exhibit central nervous system (CNS) activity and antioxidant properties. Malinka et al. (2002) prepared derivatives possessing the piperazinyl propyl side chain and found them to exhibit analgesic action in animal models, as well as moderate antioxidant activities (Malinka et al., 2002).
Antibacterial Activity
Some novel derivatives of the compound have been explored for their potential antibacterial activity. For instance, Solankee and Patel (2004) synthesized chalcones, pyrazolines, and pyrimidinethiones as antibacterial agents, highlighting the compound's potential in antimicrobial research (Solankee & Patel, 2004).
Anti-inflammatory and Analgesic Agents
Research by Abbas et al. (2016) involved synthesizing derivatives of the compound with a focus on evaluating their anti-inflammatory and analgesic properties. The study highlighted the potential of these derivatives in developing new pharmacological agents (Abbas et al., 2016).
Dopamine and Serotonin Antagonism
Research into the neurological applications of the compound includes the study of its derivatives as dopamine D-2 and serotonin 5-HT2 antagonists. Perregaard et al. (1992) synthesized a series of derivatives and found them to exhibit potent receptor affinity, which could be relevant in treating neurological disorders (Perregaard et al., 1992).
Antidepressant Effects
Rubat et al. (1995) evaluated the antidepressant effects of two pyridazine derivatives in mice. This suggests the potential utility of the compound in developing antidepressant medications (Rubat et al., 1995).
Anticancer Activity
A study by Sławiński et al. (2015) synthesized derivatives that exhibited anticancer activity against various human cancer cell lines, indicating the compound's relevance in cancer research (Sławiński et al., 2015).
Anti-diabetic Drug Development
Bindu et al. (2019) investigated triazolo-pyridazine-6-yl-substituted piperazines for their potential as anti-diabetic drugs. Their research focused on the inhibition of Dipeptidyl peptidase-4, a key mechanism in diabetes treatment (Bindu et al., 2019).
Mechanism of Action
Pyridazines
, such as “3-Phenyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine”, have been shown to have numerous practical applications in medicinal chemistry against a range of biological targets and physiological effects . They have been reported to possess a wide range of therapeutic properties such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Thiophenes
, like the thiophen-2-ylsulfonyl group in “this compound”, are also important in medicinal chemistry. They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-phenyl-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S2/c23-26(24,18-7-4-14-25-18)22-12-10-21(11-13-22)17-9-8-16(19-20-17)15-5-2-1-3-6-15/h1-9,14H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHUCSXPYMNRAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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